Ethyl 2-Amino-2-methyl-1-propionate-d6 Hydrochloride

Übersicht

Beschreibung

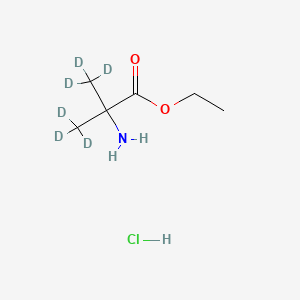

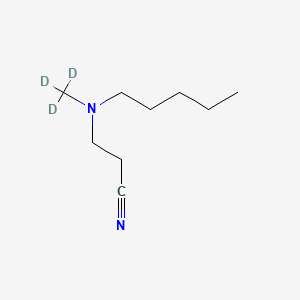

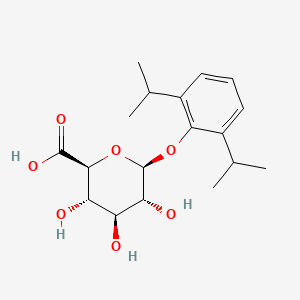

Ethyl 2-Amino-2-methyl-1-propionate-d6 Hydrochloride is a labeled amino acid derivative used in pharmaceutical compositions . It has a CAS Number of 1189862-01-8 and a molecular formula of C6H8D6ClNO2 .

Molecular Structure Analysis

The molecular structure of Ethyl 2-Amino-2-methyl-1-propionate-d6 Hydrochloride can be represented by the formula C6H8D6ClNO2 . The InChI representation is InChI=1S/C6H13NO2.ClH/c1-4-9-5(8)6(2,3)7;/h4,7H2,1-3H3;1H/i2D3,3D3; .Physical And Chemical Properties Analysis

Ethyl 2-Amino-2-methyl-1-propionate-d6 Hydrochloride has a molecular weight of 173.67 . It appears as an off-white to pale-yellow solid . It’s soluble in methanol and has a melting point of 151-153°C .Wissenschaftliche Forschungsanwendungen

Proteomics Research

This compound is utilized in proteomics , which is the large-scale study of proteins, particularly their structures and functions. It’s a labeled amino acid derivative used in pharmaceutical compositions, which can be crucial for understanding protein interactions and stability within biological systems .

Pharmaceutical Compositions

As a labeled amino acid derivative, it finds application in the development of pharmaceutical compositions. Its stable isotope labeling helps in tracking and quantifying the metabolic fate of drugs .

Chemical Reference Standard

In analytical chemistry, this compound serves as a chemical reference standard. Stable isotopes like this are used for chemical identification and quantification, ensuring accuracy in research findings .

NMR Solvent Studies

The compound is used in various types of NMR (Nuclear Magnetic Resonance) solvents to study the structure, reaction mechanism, and kinetics of compounds. This is vital for understanding molecular dynamics and interactions .

Biochemical Research

It is a biochemical used for proteomics research, aiding in the study of complex biochemical processes and pathways. This can lead to discoveries in enzyme functions and cellular signaling .

Metabolic Research

In metabolic research, this compound’s stable isotopic labeling is instrumental. It allows for the tracing of metabolic pathways and the measurement of the flow of metabolites through these pathways .

Diagnostic Research

While not intended for therapeutic or diagnostic use directly, its properties can be applied in the research and development of new diagnostic methods, particularly in the field of molecular diagnostics .

Synthesis of Complex Molecules

Ethyl 2-Amino-2-methyl-1-propionate-d6 Hydrochloride can be used as a building block in the synthesis of more complex molecules. This is particularly useful in the field of synthetic chemistry, where precision and the ability to trace reactions are paramount .

Safety and Hazards

For safety and hazards, it’s important to note that Ethyl 2-Amino-2-methyl-1-propionate-d6 Hydrochloride is intended for research use only and not for diagnostic or therapeutic use . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

ethyl 2-amino-3,3,3-trideuterio-2-(trideuteriomethyl)propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-4-9-5(8)6(2,3)7;/h4,7H2,1-3H3;1H/i2D3,3D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YREPHXXOTHNLEV-HVTBMTIBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C(=O)OCC)(C([2H])([2H])[2H])N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30675886 | |

| Record name | Ethyl 2-(~2~H_3_)methyl(3,3,3-~2~H_3_)alaninate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1189862-01-8 | |

| Record name | Ethyl 2-(~2~H_3_)methyl(3,3,3-~2~H_3_)alaninate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-ethoxy-5-[4-(1,1,2,2,2-pentadeuterioethyl)piperazin-1-yl]sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B562634.png)